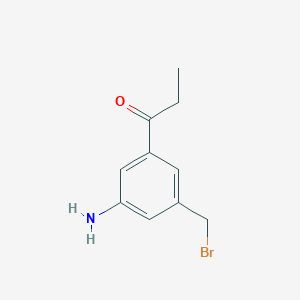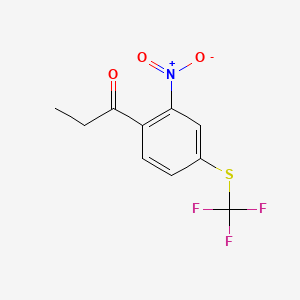
2-Chloro-4,5-difluorobenzen sulphonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,5-difluorobenzen sulphonyl chloride typically involves the chlorination and fluorination of benzene derivatives. The reaction conditions often require the presence of a sulfonyl chloride group to achieve the desired product. Specific details on the synthetic routes and reaction conditions are proprietary to industrial manufacturers and are not widely disclosed in public literature.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical processes that ensure high yield and purity. These methods are optimized for cost-effectiveness and efficiency, often utilizing advanced chemical engineering techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4,5-difluorobenzen sulphonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: Commonly reacts with nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction Reactions: Can participate in redox reactions under specific conditions.
Common Reagents and Conditions
Nucleophiles: Such as amines, which react with the sulfonyl chloride group to form sulfonamides.
Oxidizing Agents: Used in oxidation reactions to modify the compound’s structure.
Major Products Formed
The primary products formed from these reactions are sulfonamide derivatives, which are essential in pharmaceutical applications.
Aplicaciones Científicas De Investigación
2-Chloro-4,5-difluorobenzen sulphonyl chloride is extensively used in scientific research across various fields:
Chemistry: As a reagent in organic synthesis.
Biology: In the study of enzyme inhibitors and protein interactions.
Medicine: For the development of sulfonamide drugs used to treat bacterial infections.
Industry: In the production of advanced materials and chemicals.
Mecanismo De Acción
The compound exerts its effects primarily through the sulfonyl chloride group, which can react with nucleophiles to form stable sulfonamide bonds. These reactions are crucial in the inhibition of bacterial enzymes, making the compound valuable in antibiotic development.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-fluorobenzenesulphonyl chloride
- 2-Chloro-4,5-difluorobenzenesulfonyl chloride
Uniqueness
2-Chloro-4,5-difluorobenzen sulphonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of specialized sulfonamide drugs.
Propiedades
Fórmula molecular |
C6H3Cl3F2O2S |
|---|---|
Peso molecular |
283.5 g/mol |
Nombre IUPAC |
4-chloro-1,2-difluorobenzene;sulfuryl dichloride |
InChI |
InChI=1S/C6H3ClF2.Cl2O2S/c7-4-1-2-5(8)6(9)3-4;1-5(2,3)4/h1-3H; |
Clave InChI |
HSXHZXZDHQZXBP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)F)F.O=S(=O)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



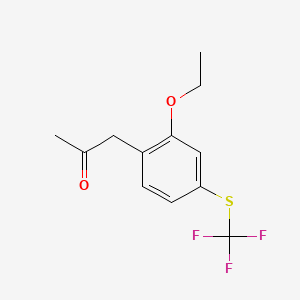
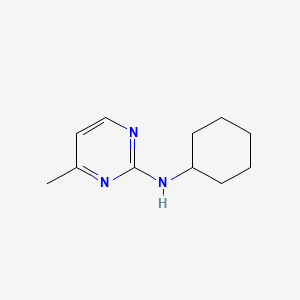

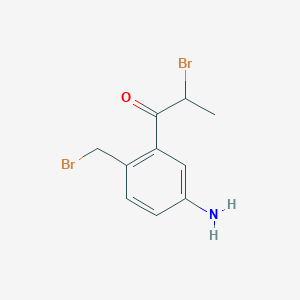
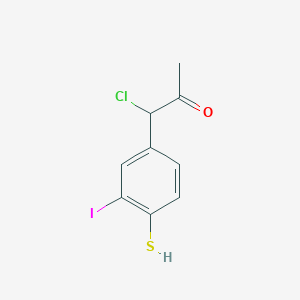

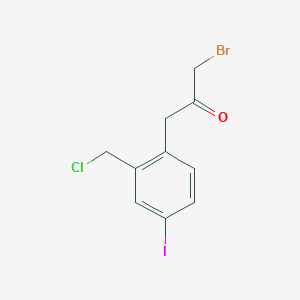

![but-2-enedioic acid;N-[4-(3-chloro-4-fluoroanilino)-7-(oxolan-3-yloxy)quinazolin-6-yl]-4-(dimethylamino)butanamide](/img/structure/B14055481.png)

